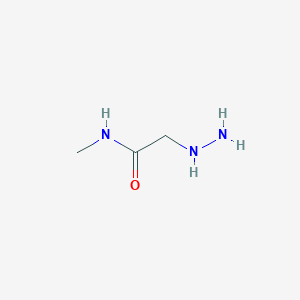

2-hydrazinyl-N-methylacetamide

Description

Significance of Hydrazinyl Acetamide (B32628) Derivatives in Organic Synthesis and Chemical Biology

Hydrazinyl acetamide derivatives are a class of compounds that have garnered considerable attention in scientific research due to their versatile chemical properties and diverse biological activities. The hydrazone linkage, which can be readily formed from hydrazinyl derivatives, is a key structural element in many biologically active molecules. These derivatives have been investigated for a range of potential therapeutic applications.

The incorporation of a hydrazinyl group into an acetamide framework creates a molecule with multiple reactive sites. The hydrazine (B178648) moiety provides nucleophilic nitrogen atoms, enabling reactions such as condensation with aldehydes and ketones to form hydrazones. This reactivity is fundamental to their use as building blocks in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

In the realm of chemical biology, hydrazinyl acetamide derivatives are explored for their potential to interact with biological targets like enzymes and receptors. The specific nature of these interactions is often dictated by the substituents on the acetamide and hydrazine groups. For instance, research on related compounds has demonstrated that the introduction of lipophilic groups can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Overview of Research Trajectories for the Chemical Compound and its Analogues

While specific research focusing exclusively on 2-hydrazinyl-N-methylacetamide is not extensively documented in publicly available literature, the research trajectories of its analogues provide a clear indication of its potential areas of academic interest. The primary focus of research on similar hydrazinyl acetamide structures lies in medicinal chemistry and materials science.

Analogues of this compound are frequently investigated as key intermediates in the synthesis of novel compounds with potential pharmacological activities. For example, derivatives are often used as precursors for the creation of hydrazones and pyrazoles, which have shown promise as anti-inflammatory agents. ontosight.ai The general synthetic approach often involves the reaction of a hydrazinyl acetamide with various aldehydes or ketones to generate a library of new chemical entities for biological screening.

Another significant research trajectory involves the complexation of hydrazinyl acetamide derivatives with metal ions. The resulting coordination compounds are studied for their unique chemical structures and potential applications in catalysis and materials science.

The following table provides an overview of research applications for analogous hydrazinyl acetamide derivatives:

| Research Area | Application of Analogues |

| Medicinal Chemistry | Synthesis of potential anti-inflammatory, antimicrobial, and anticancer agents. |

| Organic Synthesis | Utilized as versatile building blocks for heterocyclic compounds. |

| Materials Science | Formation of metal complexes with potential catalytic or material properties. |

Historical Context of Hydrazine and Acetamide Chemistry Relevant to the Chemical Compound

The chemistry of this compound is rooted in the historical development of our understanding of its two core components: hydrazine and acetamide.

Hydrazine (N₂H₄) was first isolated in its pure, anhydrous form in 1895. chemdad.com Its discovery opened up a new chapter in inorganic and organic chemistry. The high reactivity of the N-N single bond and the nucleophilic nature of the nitrogen atoms made hydrazine and its derivatives valuable reagents in a multitude of chemical transformations. Historically, hydrazine has been famously used as a rocket propellant and as a key reagent in the Wolff-Kishner reduction, a classic organic reaction for the deoxygenation of aldehydes and ketones. chemdad.com

Acetamide (CH₃CONH₂), the simplest amide derived from acetic acid, has been known for a much longer period. It is a versatile solvent and a useful precursor in organic synthesis. The N-methylated derivative, N-methylacetamide, is a common building block in peptide chemistry and has been studied for its solvent properties and its role in understanding the structure of the peptide bond.

The convergence of these two areas of chemistry—the reactivity of hydrazines and the structural features of acetamides—provides the foundation for the synthesis and potential applications of compounds like this compound. The combination of these two functional groups in a single molecule creates a unique chemical entity with a rich potential for further academic exploration.

Structure

3D Structure

Properties

Molecular Formula |

C3H9N3O |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

2-hydrazinyl-N-methylacetamide |

InChI |

InChI=1S/C3H9N3O/c1-5-3(7)2-6-4/h6H,2,4H2,1H3,(H,5,7) |

InChI Key |

ZOFVKWQBYLEBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl N Methylacetamide and Its Key Intermediates

Direct Synthesis Routes for the Chemical Compound

Direct synthesis routes aim to construct the 2-hydrazinyl-N-methylacetamide molecule in a limited number of steps from readily available starting materials. These methods primarily involve the formation of the amide bond and the introduction of the hydrazinyl group.

A fundamental approach to forming the N-methylacetamide backbone of the target molecule is through the amination of acetic acid or its derivatives with methylamine (B109427). Several methods have been reported for the synthesis of N-methylacetamide, a key precursor. One common method involves the reaction of hot acetic acid with methylamine. chemicalbook.com Alternatively, acetic anhydride (B1165640) can be used in place of acetic acid. chemicalbook.com Another established procedure is the reaction of ethyl acetate (B1210297) with methylamine. guidechem.com In a typical industrial process, acetic acid and methylamine are reacted at a temperature of 70-80°C for 2 hours to produce a crude product of N-methylacetamide. google.com

A two-step laboratory-scale synthesis involves first converting acetic acid to a more reactive derivative, acetyl chloride, by reacting it with thionyl chloride. The resulting acetyl chloride is then reacted with methylamine to form N-methylacetamide. askfilo.com

| Reactants | Product | Conditions | Reference |

| Acetic Acid, Methylamine | N-Methylacetamide | High Temperature | chemicalbook.com |

| Acetic Anhydride, Methylamine | N-Methylacetamide | Not specified | chemicalbook.com |

| Ethyl Acetate, Methylamine | N-Methylacetamide | 60°C, 4 days | guidechem.com |

| Acetic Acid, Methylamine | N-Methylacetamide | 70-80°C, 2 hours | google.com |

| Acetic Acid, Thionyl Chloride; then Methylamine | N-Methylacetamide | Not specified | askfilo.com |

This table summarizes various amination reactions for the synthesis of N-methylacetamide.

A direct and efficient route to this compound involves the reaction of a suitable N-methylacetamide derivative with hydrazine (B178648). A key intermediate for this approach is 2-chloro-N-methylacetamide. The chlorine atom at the alpha-position to the carbonyl group is a good leaving group, susceptible to nucleophilic substitution by hydrazine.

While a specific protocol for the reaction of 2-chloro-N-methylacetamide with hydrazine to yield this compound is not extensively detailed in the provided literature, this reaction follows a well-established mechanism in organic synthesis. For instance, the treatment of 2-(3-chloro-2-methyl-phenylamino)acetamide with hydrazine hydrate (B1144303) has been shown to afford the corresponding 2-(3-chloro-2-methylphenylamino)acetohydrazide. asianpubs.org This analogous reaction suggests that a similar nucleophilic substitution of the chloride in 2-chloro-N-methylacetamide by hydrazine is a feasible synthetic step.

Precursor Synthesis and Functionalization Strategies

This approach involves the synthesis of key intermediates, which are then functionalized to introduce the desired hydrazinyl group.

The synthesis of 2-chloro-N-methylacetamide is a critical step for the subsequent introduction of the hydrazinyl group. A common and effective method for its preparation is the reaction of methylamine hydrochloride with 2-chloroacetyl chloride in the presence of a base, such as sodium carbonate, in an aqueous medium. This reaction proceeds at room temperature and yields 2-chloro-N-methylacetamide in high yield (84%). chemicalbook.com The synthesis of various other N-substituted 2-chloroacetamides has also been described through the chloroacetylation of the corresponding amines. researchgate.net

| Reactants | Product | Conditions | Yield | Reference |

| Methylamine Hydrochloride, 2-Chloroacetyl Chloride, Sodium Carbonate | 2-Chloro-N-methylacetamide | Room temperature, 1 hour | 84% | chemicalbook.com |

This table details the synthesis of the key intermediate, 2-chloro-N-methylacetamide.

An alternative strategy for introducing a hydrazinyl group involves the activation of the amide itself. Activated amides can undergo reaction with hydrazine to form acyl hydrazides. organic-chemistry.orgresearchgate.netresearchgate.net This activation is typically achieved by introducing an electron-withdrawing group on the amide nitrogen, which increases the electrophilicity of the carbonyl carbon. While direct application to N-methylacetamide is not detailed, this principle suggests a potential, albeit likely more complex, synthetic route.

The synthesis of related hydrazides and thioacetamides provides insight into the functional group transformations relevant to the synthesis of this compound.

Acyl hydrazides can be synthesized from amides, particularly activated amides, by reaction with hydrazine under transition-metal-catalyst-free conditions in an aqueous environment at room temperature. organic-chemistry.orgthieme-connect.com

Thioacetamides are typically prepared from their corresponding acetamides. A well-established method is the reaction of acetamide (B32628) with phosphorus pentasulfide. wikipedia.orgblogspot.com Another approach involves the reaction of acetonitrile (B52724) with hydrogen sulfide (B99878) in the presence of a polymer-supported amine catalyst. google.com

| Starting Material | Reagent(s) | Product | Reference |

| Activated Amides | Hydrazine | Acyl Hydrazides | organic-chemistry.orgthieme-connect.com |

| Acetamide | Phosphorus Pentasulfide | Thioacetamide | wikipedia.orgblogspot.com |

| Acetonitrile | Hydrogen Sulfide, Polymer-supported Amine Catalyst | Thioacetamide | google.com |

This table outlines the synthesis of related hydrazides and thioacetamides.

Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the careful control of several reaction parameters. The primary method involves the reaction of 2-chloro-N-methylacetamide with hydrazine hydrate. In this nucleophilic substitution reaction, the hydrazine molecule displaces the chloride ion. Optimizing this process involves a systematic evaluation of solvents, temperature, and reactant ratios to maximize product formation and minimize impurities.

Solvent Effects on Reaction Yield and Purity

The choice of solvent is a critical factor in the synthesis of hydrazinyl compounds via nucleophilic substitution, as it influences reactant solubility, reaction rate, and the stability of intermediates. While specific studies on this compound are not extensively detailed in public literature, principles can be drawn from analogous reactions, such as the synthesis of similar hydrazinyl acetamides. hilarispublisher.comresearchgate.net

Research on related nucleophilic substitution reactions involving hydrazine and chloro-compounds shows that solvent polarity plays a significant role. ccsenet.org The reaction rate can be influenced by the ability of the solvent to stabilize the transition state.

Non-Polar Solvents: Solvents like xylene have been used in similar preparations, often requiring elevated temperatures (reflux) to proceed at a reasonable rate. hilarispublisher.comresearchgate.net They are advantageous for their high boiling points and inertness.

Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile can accelerate the rate of SN2 reactions. They effectively solvate cations while leaving the nucleophile (hydrazine) relatively free, enhancing its reactivity. ccsenet.org

Polar Protic Solvents: Solvents like ethanol (B145695) or methanol (B129727) are effective at dissolving both the chloroacetamide precursor and hydrazine hydrate. However, they can form hydrogen bonds with the hydrazine, which may slightly reduce its nucleophilicity compared to its reactivity in aprotic solvents. Despite this, ethanol is commonly used as it provides a good balance of solubility and reactivity, and the product may conveniently precipitate upon cooling.

The selection of a solvent also impacts the isolation of the final product. A solvent in which the product has low solubility at room temperature can simplify purification by allowing for direct isolation via filtration.

| Solvent Type | Example Solvents | Expected Effect on Reaction Rate | Potential Impact on Yield and Purity |

|---|---|---|---|

| Non-Polar | Xylene, Toluene | Slow; requires high temperature (reflux) | Moderate yield; purity can be high if side reactions are minimal at high temperatures. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast | Potentially high yield; purification may require aqueous workup to remove the high-boiling solvent. ccsenet.org |

| Polar Protic | Ethanol, Methanol | Moderate | Good yield; product may crystallize upon cooling, simplifying isolation and improving purity. |

Temperature and Stoichiometry Considerations

Temperature and the molar ratio of reactants are pivotal in directing the reaction towards the desired product while suppressing the formation of byproducts.

Temperature: The reaction is typically performed at elevated temperatures, such as under reflux, to ensure a sufficient reaction rate. hilarispublisher.comresearchgate.net However, temperature must be carefully controlled. Excessively high temperatures can lead to the decomposition of hydrazine or promote side reactions. A temperature-controlled approach allows for the selective synthesis of the desired product. nih.gov For instance, a study on a related synthesis refluxed the reaction mixture for three hours to ensure completion. hilarispublisher.comresearchgate.net

Stoichiometry: The stoichiometry of the reactants is critical to prevent the formation of the primary byproduct, N,N'-bis(acetyl-N-methyl)hydrazine. This impurity arises when one molecule of hydrazine reacts with two molecules of 2-chloro-N-methylacetamide. To minimize this, an excess of hydrazine hydrate is often employed. This ensures that the 2-chloro-N-methylacetamide is consumed before it can react with the already-formed product. A 1:1 molar ratio is a baseline, but using a slight to moderate excess of hydrazine is a common strategy to maximize the yield of the monosubstituted product. hilarispublisher.comresearchgate.net

| Molar Ratio (Hydrazine : Chloroacetamide) | Expected Outcome | Rationale |

|---|---|---|

| < 1:1 | Incomplete reaction; significant unreacted chloroacetamide. | Hydrazine is the limiting reagent. |

| 1:1 | Formation of desired product with a notable amount of bis-substituted byproduct. hilarispublisher.comresearchgate.net | As product concentration builds, it competes with hydrazine for the remaining chloroacetamide. |

| > 1:1 (Excess Hydrazine) | High yield of the desired monosubstituted product. | The high concentration of hydrazine outcompetes the product in reacting with the chloroacetamide. |

Isolation and Purification Techniques for the Chemical Compound

The final stage of the synthesis involves the isolation and purification of this compound to remove unreacted starting materials, byproducts, and the solvent. The specific techniques employed depend on the physical state of the product (solid or oil) and the nature of the impurities.

Initial Isolation: If the product precipitates from the reaction mixture upon cooling, it can be isolated by simple vacuum filtration. The collected solid is then typically washed with a cold, non-polar solvent like diethyl ether or n-hexane to remove soluble, non-polar impurities. researchgate.net In a similar synthesis, the product was filtered and washed with ether before being dried. hilarispublisher.comresearchgate.net

Recrystallization: This is a highly effective method for purifying solid products. The crude material is dissolved in a minimum amount of a hot solvent, and then the solution is allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. Suitable solvents for hydrazide or hydrazone compounds include ethanol, acetonitrile, or Dimethylformamide (DMF). researchgate.net

Trituration: If the crude product is an oil, it can sometimes be induced to solidify by trituration. This involves stirring the oil with a non-solvent, such as cold pentane (B18724) or n-hexane, which can promote crystallization. researchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard technique. However, free hydrazones and hydrazides can sometimes be unstable on acidic silica gel. reddit.com In such cases, the solvent system (eluent) can be doped with a small amount of a base, such as triethylamine (B128534) (~1%), to neutralize the silica surface and prevent product decomposition. reddit.com

Solid-Phase Extraction (SPE): Advanced purification can be achieved using techniques like solid-phase extraction, where the target compound covalently and reversibly binds to a functionalized solid support. This allows for rigorous washing to remove all impurities before the pure compound is cleaved from the support. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Hydrazinyl N Methylacetamide

Condensation Reactions with Carbonyl Compounds

The hydrazine (B178648) group in 2-hydrazinyl-N-methylacetamide is highly nucleophilic, enabling it to readily react with electrophilic centers. nih.gov Its reaction with carbonyl compounds such as aldehydes and ketones is a fundamental transformation. evitachem.com

The condensation reaction between this compound and a carbonyl compound (an aldehyde or ketone) yields a hydrazone. numberanalytics.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). numberanalytics.com This process is a cornerstone of hydrazone chemistry and is often catalyzed by a small amount of acid.

The resulting N-methylacetamide hydrazones are characterized by the azomethine group (-NHN=CH-). beilstein-journals.org These compounds are not merely intermediates but are often stable, crystalline products that can be readily purified. mdpi.com The hydrazone functionality contains two nitrogen atoms and a C=N double bond, which are responsible for its chemical properties. Both nitrogen atoms are nucleophilic, though the amino-type nitrogen is generally more reactive. mdpi.com This dual nucleophilicity, combined with the electrophilic and nucleophilic character of the carbon atom in the C=N group, allows for a wide array of subsequent chemical transformations. mdpi.com

Table 1: General Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

Hydrazones derived from this compound are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. beilstein-journals.orgmdpi.com The inherent reactivity of the hydrazone moiety allows for intramolecular or intermolecular cyclization reactions to construct stable ring systems. beilstein-journals.orgnih.gov These cyclization reactions are a major advancement in the synthesis of bioactive heterocycles like pyrazoles, triazoles, and thiadiazoles. beilstein-journals.orgmdpi.com

For instance, hydrazones can undergo oxidative cyclization to form fused heterocyclic systems. An example of this is the electrochemical oxidation of aldehyde-derived N-(2-pyridinyl)hydrazones, which leads to the formation of 1,2,4-triazolo[4,3-a]pyridines. beilstein-journals.org Similarly, the cyclization of hydrazones with various reagents can lead to the formation of pyrazolone (B3327878) derivatives. nih.gov Hydrazides and their hydrazone derivatives are well-established synthons for building diverse heterocyclic cores through cyclization or cycloaddition reactions. mdpi.com

Cycloaddition Reactions Leading to Diverse Heterocyclic Systems

Cycloaddition reactions represent a powerful strategy for the one-step construction of cyclic and heterocyclic frameworks. Current time information in Bangalore, IN. These reactions involve the simultaneous formation of multiple chemical bonds and are highly valuable for their efficiency and atom economy. Current time information in Bangalore, IN.

A notable application of related starting materials is the synthesis of pyrazole (B372694) derivatives. A simple and efficient one-pot, three-component reaction has been developed for the synthesis of 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones. This reaction utilizes 2-cyano-N-methylacetamide, various aryl aldehydes, and hydrazine hydrate (B1144303). nih.govekb.eg

The reaction proceeds in dimethylformamide (DMF) in the presence of triethylamine (B128534) (Et3N) under reflux conditions. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the aryl aldehyde and 2-cyano-N-methylacetamide. This is followed by a Michael addition of hydrazine hydrate to the activated double bond. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile group, followed by hydrolysis, leads to the final fused pyrazole product. nih.govekb.eg This method is advantageous due to its operational simplicity, the low cost of starting materials, and good product yields. nih.gov

Table 2: Synthesis of 4-Arylpyrazolo[3,4-c]pyrazol-3(2H)-ones

| Reactants | Catalyst/Solvent | Product |

|---|

The this compound scaffold is a precursor for synthesizing sulfur-containing heterocycles like thiadiazoles and thiadiazines. These reactions often proceed through a thioxoacetamide intermediate or by direct cyclization with sulfur-containing reagents. For example, the related compound 2-hydrazinyl-N-phenyl-2-thioxoacetamide serves as a key building block for novel 1,3,4-thiadiazoles and 1,3,4-thiadiazines. mdpi.com

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting the hydrazinyl precursor with reagents like triethylorthoformate or ethyl chloroformate. mdpi.com For instance, refluxing 2-hydrazinyl-N-phenyl-2-thioxoacetamide with triethylorthoformate yields an N-phenyl-1,3,4-thiadiazole-2-carboxamide. mdpi.com Similarly, reaction with carbon disulfide can produce mercapto-thiadiazole derivatives. researchgate.net The formation of 1,3,4-thiadiazine rings can be accomplished by reacting the hydrazine derivative with α-halo ketones or related compounds. nih.gov These synthetic strategies highlight the utility of hydrazinyl acetamides in constructing complex heterocyclic systems with potential biological relevance. mdpi.comnih.gov

The chemical similarity between sulfur and selenium allows for analogous synthetic strategies to be applied for the creation of selenium-containing heterocycles. clockss.org this compound can be elaborated into 1,3-selenazole (B15495438) derivatives, which are of significant interest in medicinal chemistry. nih.govmdpi.com The synthesis often involves a Hantzsch-type condensation reaction. mdpi.com

A common pathway involves the initial conversion of the hydrazine to a selenosemicarbazide (B1623166). This can be achieved by reacting the hydrazine with a source of selenocyanate. The resulting selenosemicarbazide can then be cyclized with α-halocarbonyl compounds (like α-bromo ketones) to yield the 2-hydrazinyl-1,3-selenazole core. mdpi.com For example, N-[(4-oxo-4H-chromen-3-yl)methylene]selenosemicarbazide, formed from the condensation of a hydrazine and an aldehyde, undergoes cyclization with α-halocarbonyl compounds to produce functionalized 1,3-selenazoles. mdpi.com Another approach involves the reaction of arylselenoureas with hydrazine hydrate to form hydrazinyl-selenourea intermediates, which then cyclize to form 2-amino-1,3-selenazoles. nih.govmdpi.com These methods provide robust pathways to access diverse selenazole derivatives from hydrazine precursors. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyano-N-methylacetamide |

| Hydrazine hydrate |

| Triethylamine |

| Dimethylformamide |

| 4-Arylpyrazolo[3,4-c]pyrazol-3(2H)-ones |

| 2-Hydrazinyl-N-phenyl-2-thioxoacetamide |

| N-Phenyl-1,3,4-thiadiazole-2-carboxamide |

| Triethylorthoformate |

| Ethyl chloroformate |

| Carbon disulfide |

| 1,3,4-Thiadiazole |

| 1,3,4-Thiadiazine |

| 1,3-Selenazole |

| Selenosemicarbazide |

Generation of Benzothiazole-based Hydrazinyl Acetamide (B32628) Derivatives

A common synthetic route to N-(benzothiazol-2-yl)-2-hydrazinylacetamide derivatives involves a multi-step process. researchgate.net This typically begins with the reaction of a 2-aminobenzothiazole (B30445) with chloroacetyl chloride to form an N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. researchgate.netresearchgate.net Subsequent reaction of this intermediate with hydrazine hydrate yields the desired N-(benzothiazol-2-yl)-2-hydrazinylacetamide. researchgate.netresearchgate.net This hydrazine derivative can then be further reacted with various electrophiles, such as substituted quinolines, to produce a diverse range of final products. researchgate.netijcps.com

For instance, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequential reaction involving 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline. researchgate.netijcps.com The structures of these novel heterocycles were confirmed using various spectroscopic techniques and elemental analyses. researchgate.net

Another approach involves the synthesis of 2-hydrazinylbenzothiazole, which can then be used as a key intermediate. researchgate.netresearchgate.net This can be prepared by refluxing 2-mercaptobenzothiazole (B37678) with hydrazine hydrate. researchgate.net The resulting 2-hydrazinylbenzothiazole can then undergo condensation reactions with various carbonyl compounds or be used in other coupling reactions to generate a library of derivatives. researchgate.netnih.gov

The synthesis of Schiff base derivatives is another facile method for derivatization. This involves the condensation of 2-hydrazinylbenzothiazole derivatives with appropriate aromatic aldehydes. ripublication.com

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group in this compound is a potent nucleophile, a characteristic attributed to the "alpha-effect," where the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. evitachem.commasterorganicchemistry.com This heightened reactivity makes the hydrazine moiety a prime site for reactions with a variety of electrophiles.

Reactions with Electrophiles for Amide and Urea (B33335) Linkages

The nucleophilic nitrogen atoms of the hydrazine group readily attack electrophilic centers, leading to the formation of stable amide and urea linkages. evitachem.comgoogle.com For example, reaction with carboxylic acids or their activated derivatives (like acid chlorides or esters) can form hydrazides. researchgate.net The reaction of 2-hydrazinobenzothiazole (B1674376) with synthesized esters and amino esters has been shown to afford benzothiazole (B30560) hydrazide derivatives. researchgate.net

Similarly, the reaction with isocyanates or carbamoyl (B1232498) chlorides can be employed to create urea derivatives. The formation of these linkages is a fundamental strategy in medicinal chemistry for connecting different molecular fragments. For instance, the addition of 4-morpholinocarbonyl chloride to 2-hydrazinobenzothiazole yields the corresponding 2-acid hydrazide derivative. nih.gov

The table below summarizes some examples of electrophiles used in reactions with hydrazinyl acetamide derivatives and the resulting linkages.

| Electrophile | Resulting Linkage | Reference |

| Carboxylic Acid / Ester | Amide (Hydrazide) | researchgate.net |

| Isocyanate | Urea | google.com |

| Chloroacetyl Chloride | Amide | researchgate.netresearchgate.net |

| Aldehyde / Ketone | Hydrazone | nih.govripublication.com |

Role in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient synthetic strategies. scielo.brorganic-chemistry.org The nucleophilic nature of the hydrazine moiety makes this compound and its derivatives suitable components for certain MCRs.

For example, the hydrazino-Ugi four-component reaction can be utilized for the synthesis of acylhydrazino-peptomers. scielo.br This reaction typically involves an aldehyde, an isocyanide, a carboxylic acid, and a hydrazine component. The use of hydrazine derivatives in MCRs allows for the rapid generation of complex molecules with a high degree of structural diversity from simple starting materials. scielo.brrsc.org

Investigating Regioselectivity and Stereoselectivity in Derivatization

When derivatizing this compound and related structures, the potential for forming different constitutional isomers (regioisomers) or stereoisomers must be considered.

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the case of this compound, the hydrazine moiety has two nitrogen atoms, both of which are nucleophilic. Reactions with unsymmetrical electrophiles could potentially lead to two different regioisomeric products. The outcome of such reactions is often influenced by factors such as the steric and electronic properties of both the hydrazine derivative and the electrophile, as well as the reaction conditions. wikipedia.orgd-nb.infomdpi.com For instance, in selenium-catalyzed allylic amination reactions, the choice of ligand can influence the regioselectivity of the C-N bond formation. rsc.org

Stereoselectivity becomes a critical consideration when chiral centers are present or are formed during the derivatization process. If the this compound precursor or the reacting electrophile is chiral, the resulting product can exist as diastereomers. The selective formation of one diastereomer over another is known as diastereoselectivity. Similarly, if a new chiral center is created in the reaction, the preferential formation of one enantiomer over the other is termed enantioselectivity.

For example, in the synthesis of benzothiazole derivatives from chiral amino acids, the stereochemistry of the starting amino acid can direct the stereochemical outcome of the final product. mdpi.com The investigation of stereoselectivity often involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product.

Detailed structural analysis, often using techniques like X-ray crystallography and advanced NMR spectroscopy, is crucial for determining the regiochemistry and stereochemistry of the synthesized derivatives. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint, allowing for the identification of functional groups and conformational analysis.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 2-hydrazinyl-N-methylacetamide, the IR spectrum is expected to exhibit characteristic absorption bands for its amide, hydrazinyl, and methyl groups.

The amide group gives rise to several distinct bands. The amide I band, resulting primarily from C=O stretching vibrations, is one of the most intense and is typically observed in the region of 1630-1680 cm⁻¹. The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is expected between 1520 and 1580 cm⁻¹. The amide III band is a more complex vibration involving C-N stretching and N-H bending and appears in the 1250-1350 cm⁻¹ region. nih.gov

The hydrazinyl group (-NHNH₂) and the amide N-H will show characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ range. The primary amine of the hydrazinyl group is expected to show two bands (symmetric and asymmetric stretching), while the secondary amide N-H will show a single band. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are anticipated in the 2850-3000 cm⁻¹ region.

Analysis of a related compound, 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide (B32628), shows characteristic peaks for N-H stretching (3320 cm⁻¹) and C=O stretching (1672 cm⁻¹), which supports the expected regions for these functional groups in this compound. hilarispublisher.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydrazinyl & Amide | N-H Stretch | 3200 - 3400 |

| Methyl & Methylene | C-H Stretch | 2850 - 3000 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide & Hydrazinyl | N-H Bend (Amide II) | 1520 - 1580 |

| Amide | C-N Stretch / N-H Bend (Amide III) | 1250 - 1350 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of hydrazino peptides, Raman spectroscopy can effectively probe the skeletal vibrations of the peptide backbone and the characteristic modes of the hydrazine (B178648) moiety.

Studies on hydrazine (N₂H₄) have identified key Raman shifts, including N-N and N-H stretching modes. researchgate.netnih.gov For instance, vibration bands at 1119 cm⁻¹ can be attributed to N-N stretching, while bands in the 3200-3350 cm⁻¹ region correspond to N-H stretching. researchgate.net These characteristic shifts are valuable for confirming the presence of the hydrazinyl group in more complex structures like this compound.

Furthermore, low-frequency Raman spectroscopy has been employed to study the self-assembly and higher-order structures of peptides. nih.gov This region (below 200 cm⁻¹) provides information on intermolecular vibrational modes, reflecting arrangements of hydrogen bonding and hydrophobic interactions. nih.gov Research on alkyne-functionalized hydrazones has also demonstrated their use as high-resolution probes for Raman spectroscopy imaging, highlighting the versatility of hydrazine derivatives in advanced spectroscopic applications. rsc.org For peptides, characteristic normal modes, such as those associated with β-turns, can be identified and assigned using Raman spectroscopy in conjunction with normal coordinate analysis. researchgate.net

N-methylacetamide (NMA) is widely used as a simple model for the peptide bond in more complex polypeptides and proteins. Ultrafast vibrational spectroscopy techniques, such as two-dimensional infrared (2D IR) spectroscopy and three-pulse vibrational photon echoes, have been extensively applied to NMA to study the dynamics of its amide I vibration. acs.org

These advanced techniques can measure the frequency time-correlation function (TCF) of a specific vibrational mode, which provides insights into the solute's interaction with its surrounding solvent environment on a femtosecond to picosecond timescale. aip.orgnih.govaip.org Studies on NMA in various polar solvents have shown that the vibrational frequency of the amide I transition is highly sensitive to the strength of hydrogen bonding interactions. acs.org By comparing experimental results with molecular dynamics simulations, researchers can dissect the role of electrostatic interactions between the solvent and the atomic sites of the amide group. acs.orgresearchgate.net These model studies on NMA provide a fundamental understanding of the vibrational dynamics that would govern the amide I mode in this compound when in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each set of non-equivalent protons.

N-CH₃ Protons: The three protons of the N-methyl group are expected to appear as a doublet (if coupled to the amide N-H proton) or a singlet (if N-H exchange is rapid or decoupling occurs) typically in the range of δ 2.7-2.9 ppm. In N-methylacetamide, this signal appears around δ 2.76-2.81 ppm. nih.gov

-CH₂- Protons: The two protons of the methylene group adjacent to the carbonyl group and the hydrazinyl group would likely appear as a singlet in the δ 3.0-3.5 ppm region.

Amide N-H Proton: The amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is typically found downfield, in the range of δ 7.5-8.5 ppm.

Hydrazinyl -NH and -NH₂ Protons: These protons are also exchangeable and can exhibit broad signals. Their chemical shifts can vary significantly, but they are generally expected in the δ 4.0-6.0 ppm range. Deuterium exchange (adding D₂O) can be used to confirm the identity of N-H protons as their signals will disappear from the spectrum. In a related hydrazinyl derivative, N-H protons were observed at δ 11.21 and 10.82 ppm, indicating that significant downfield shifts are possible depending on the molecular structure and hydrogen bonding. hilarispublisher.com

Table 2: Predicted Proton (¹H) NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-CH ₃ | 2.7 - 2.9 | Singlet or Doublet |

| -CH ₂- | 3.0 - 3.5 | Singlet |

| -NH NH ₂ | 4.0 - 6.0 (variable) | Broad Singlet(s) |

| CO-NH - | 7.5 - 8.5 (variable) | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and is expected to resonate far downfield, typically in the range of δ 170-175 ppm. For N-methylacetamide, this peak is observed at approximately δ 171.8 ppm. nih.gov

Methylene Carbon (-CH₂-): The carbon of the methylene group, being adjacent to two electron-withdrawing groups (carbonyl and hydrazinyl), would be expected in the range of δ 40-50 ppm.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to appear upfield, typically in the δ 25-30 ppm range. In N-methylacetamide, it is found at δ 26.2 ppm. nih.gov

Combining ¹³C NMR data with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (such as HMQC and HMBC) allows for unambiguous assignment of all carbon and proton signals, confirming the molecular connectivity. mdpi.com

Table 3: Predicted Carbon-13 (¹³C) NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C =O | 170 - 175 |

| -C H₂- | 40 - 50 |

| N-C H₃ | 25 - 30 |

Advanced NMR Techniques for Stereochemical and Conformational Insights

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei, advanced two-dimensional (2D) NMR techniques are indispensable for gaining deeper insights into the stereochemistry and conformational dynamics of molecules like this compound. Although specific studies on this compound are not prevalent in the literature, the application of techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be critical in defining its spatial arrangement.

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction between protons that are in close proximity, typically within 5 Å. aip.org The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the interacting protons, making it a powerful tool for determining internuclear distances. For a small molecule like this compound, a 2D NOESY experiment would reveal correlations between protons that are spatially close, providing crucial data for establishing its preferred conformation in solution.

In cases where molecules have a correlation time that leads to a zero or very weak NOE, the ROESY experiment is a valuable alternative. aip.org Unlike the NOE, the Rotating-frame Overhauser Effect (ROE) is always positive, making ROESY a more reliable technique for molecules in a certain molecular weight range.

Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). acs.org These techniques would be instrumental in confirming the connectivity within the this compound molecule.

The conformational landscape of N-methylacetamide, a structurally related compound, has been studied, revealing the existence of different stable conformers. jmcs.org.mx A similar conformational isomerism could be expected for this compound, and advanced NMR techniques would be the primary method for investigating such equilibria in solution.

| Advanced NMR Technique | Information Provided | Relevance to this compound |

| NOESY | Through-space correlations between protons, providing distance constraints. | Determination of the three-dimensional structure and preferred conformation in solution. |

| ROESY | Similar to NOESY, but effective for a wider range of molecular sizes. | Alternative to NOESY for conformational analysis, especially if NOE signals are weak. |

| HSQC | One-bond correlations between protons and heteronuclei (e.g., ¹³C). | Unambiguous assignment of proton and carbon signals in the NMR spectra. |

| HMBC | Long-range (2-3 bond) correlations between protons and heteronuclei. | Confirmation of the molecular structure and connectivity of atoms. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry. EI is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons, leading to extensive fragmentation. nih.gov This fragmentation pattern can serve as a molecular fingerprint and provide valuable structural information. However, for some molecules, the molecular ion peak may be weak or absent. mdpi.com

ESI, in contrast, is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules. nih.gov It typically produces protonated molecules ([M+H]⁺) or other adduct ions with minimal fragmentation. mdpi.com This allows for the direct determination of the molecular weight of the analyte. For this compound, ESI-MS would be expected to readily produce a protonated molecular ion, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from a primary mass spectrum is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. This method is invaluable for detailed structural elucidation.

In the context of this compound, tandem MS could be used to probe the connectivity of the molecule. For instance, fragmentation of the protonated molecular ion could involve cleavage of the amide bond, the N-N bond of the hydrazine moiety, or loss of small neutral molecules.

A study on the tandem mass spectrometry of acetylhydrazine, a core structural component of this compound, after derivatization, identified specific mass transition ion-pairs. aip.orgacs.org For the p-tolualdehyde derivative of acetylhydrazine, the optimized mass transition was m/z 176.9 → 117.8. aip.orgacs.org This type of fragmentation data for a closely related structure provides a basis for predicting the fragmentation pathways of this compound and its derivatives. The fragmentation of peptide bonds, which are structurally similar to the amide bond in the target molecule, is also well-studied and can offer insights into expected fragmentation patterns. nih.gov

| Mass Spectrometry Technique | Principle | Expected Information for this compound |

| Electron Ionization (EI) | Hard ionization leading to extensive fragmentation. | Characteristic fragmentation pattern for structural identification. |

| Electrospray Ionization (ESI) | Soft ionization with minimal fragmentation. | Accurate molecular weight determination from the molecular ion peak. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of a selected ion for detailed structural analysis. | Elucidation of the molecular structure through characteristic fragmentation pathways. |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated, from which the positions of individual atoms can be determined with high precision.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the crystal structures of related compounds provide valuable insights into the expected molecular geometry and packing. For example, the crystal structure of N-methylacetamide has been determined, revealing details about its solid-state conformation. nih.gov Similarly, the crystal structures of numerous hydrazine derivatives have been reported, providing a wealth of data on the geometry of the hydrazinyl moiety. mdpi.comnih.govmdpi.com An X-ray diffraction study of this compound would definitively establish its bond lengths, bond angles, and torsional angles in the solid state.

In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions can also play a significant role in stabilizing the crystal lattice, particularly if aromatic rings were present in derivatives of the title compound. jmcs.org.mxscielo.org.mx A theoretical study on an aromatic acetamide derivative highlighted the importance of C-H···π interactions in determining its conformational preferences. jmcs.org.mxscielo.org.mx A detailed analysis of the crystal structure of this compound would allow for the identification and characterization of all significant intermolecular contacts, providing a complete picture of its solid-state architecture.

| Interaction Type | Description | Potential Role in the Crystal Lattice of this compound |

| Hydrogen Bonding | Strong directional interaction between a hydrogen atom and an electronegative atom. | Primary determinant of the crystal packing, forming extensive networks of intermolecular interactions. |

| C-H···π interactions | Weak interaction between a C-H bond and a π-system. | Could contribute to the overall stability of the crystal lattice in aromatic derivatives. |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies reporting the Hirshfeld surface analysis of this compound. This advanced computational method is employed to investigate and quantify intermolecular interactions within a crystal lattice, providing crucial insights into the forces that govern molecular packing. The analysis involves mapping the electron distribution of a molecule within a crystal to visualize and dissect the various close contacts between neighboring molecules.

Typically, a Hirshfeld surface analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties such as the normalized contact distance (dnorm). Red spots on the dnorm map indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions.

While the principles of Hirshfeld surface analysis are well-established, the specific quantitative data and detailed research findings for this compound are not available in the reviewed literature. Therefore, data tables detailing the percentage contributions of specific intermolecular contacts for this compound cannot be provided at this time. Such an analysis would require the synthesis of a single crystal of this compound suitable for X-ray diffraction analysis, followed by computational modeling using specialized software.

Computational and Theoretical Investigations of 2 Hydrazinyl N Methylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of 2-hydrazinyl-N-methylacetamide. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. DFT calculations can elucidate a variety of molecular properties, including optimized geometry, electronic charge distribution, and spectroscopic characteristics.

Theoretical studies on analogous hydrazine (B178648) and acetamide (B32628) derivatives have demonstrated that DFT, particularly with hybrid functionals such as B3LYP, provides reliable predictions of molecular geometries, including bond lengths and angles. For this compound, DFT calculations would be instrumental in determining the preferred spatial arrangement of its atoms.

Table 1: Predicted Spectroscopic Data for this compound using DFT (Note: This data is hypothetical and based on typical values for similar functional groups calculated by DFT.)

| Spectroscopic Parameter | Predicted Value |

| Maximum Absorption Wavelength (λmax) | ~220 nm |

| Carbonyl (C=O) Stretching Frequency | ~1680 cm⁻¹ |

| N-H Stretching Frequency (Amide) | ~3300 cm⁻¹ |

| N-H Stretching Frequency (Hydrazine) | ~3350-3250 cm⁻¹ |

Ab initio calculations, which are based on first principles without the use of empirical parameters, are particularly well-suited for detailed studies of conformational landscapes and tautomeric equilibria. For this compound, these calculations can reveal the relative stabilities of different spatial arrangements and isomeric forms.

Conformational Analysis: The presence of several single bonds in this compound allows for a variety of conformations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Studies on similar N-methylamides have shown the importance of intramolecular hydrogen bonding in stabilizing certain conformations.

Tautomerism: this compound can potentially exist in different tautomeric forms, such as the amide-imidol and hydrazone-enehydrazine tautomers. Ab initio calculations are crucial for determining the relative energies of these tautomers and predicting the most stable form in the gas phase and in different solvents. Research on other hydrazine derivatives suggests that the hydrazone form is often more stable. osti.gov

Table 2: Theoretical Relative Energies of Potential Tautomers of this compound (Note: This data is illustrative and based on general trends observed in ab initio studies of similar compounds.)

| Tautomeric Form | Relative Energy (kcal/mol) |

| Amide (keto) | 0.0 (Reference) |

| Imidol (enol) | +10-15 |

| Hydrazone | -2 to +2 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its dynamics, interactions with its environment, and the role of hydrogen bonding.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule. Studies on N-methylacetamide in aqueous solution have shown that water molecules form strong hydrogen bonds with the amide group, affecting its conformational preferences and vibrational spectra. nih.gov It is expected that this compound would exhibit similar strong interactions with protic solvents.

MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is crucial for understanding the compound's solubility and partitioning behavior between different phases.

Hydrogen bonding plays a critical role in the structure and function of molecules containing amide and hydrazine groups. MD simulations are an excellent tool for studying the dynamics of hydrogen bond formation and breakage. For this compound, both intramolecular and intermolecular hydrogen bonds are possible. MD simulations can reveal the lifetimes of these hydrogen bonds and how they influence the molecule's flexibility and interactions with other molecules. The dynamics of these hydrogen bond networks are essential for understanding the compound's role in biological systems and its material properties. nih.gov

Mechanistic Pathways Exploration using Computational Chemistry

Computational chemistry provides powerful tools to explore the potential chemical reactions of this compound and to elucidate the mechanisms of these reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways.

For instance, the hydrolysis of the amide bond is a fundamental reaction that can be studied computationally. Theoretical calculations can determine the activation energy for both acid-catalyzed and base-catalyzed hydrolysis, providing insights into the compound's stability under different pH conditions. Furthermore, the reactivity of the hydrazine moiety, such as its oxidation or its reaction with carbonyl compounds to form hydrazones, can be investigated. Computational studies on the ozonation of substituted hydrazine derivatives have detailed the initial steps of H-abstraction and subsequent oxidation, providing a framework for predicting the degradation pathways of this compound. nih.gov

Table 3: Computationally Explored Reaction Pathways for Analogs of this compound

| Reaction Type | Key Intermediates | Computational Method |

| Amide Hydrolysis | Tetrahedral intermediate | DFT, Ab initio |

| Hydrazine Oxidation | N-radical species | MP2, DFT |

| Hydrazone Formation | Carbinolamine | DFT |

Elucidating Reaction Mechanisms for Derivatives Synthesis

The synthesis of heterocyclic derivatives from hydrazine compounds is a cornerstone of medicinal and materials chemistry. Computational studies, particularly using Density Functional Theory (DFT), are frequently employed to model the reaction pathways for the formation of these derivatives. A common and important class of derivatives synthesized from hydrazine precursors are pyrazoles, which are often formed through the cyclocondensation reaction with 1,3-dicarbonyl compounds.

The reaction of this compound with a 1,3-dicarbonyl compound, for instance, can be computationally modeled to elucidate the step-by-step mechanism. This typically involves the initial nucleophilic attack of one of the hydrazine nitrogen atoms on a carbonyl carbon of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole (B372694) ring.

Key Steps in the Reaction Mechanism:

Nucleophilic Addition: The terminal nitrogen of the hydrazine moiety of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a tetrahedral intermediate.

Dehydration: This intermediate undergoes dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.

Final Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.

Computational models can predict the most likely pathway by calculating the activation energies for each step. For asymmetrical dicarbonyls, these models can also predict the regioselectivity of the reaction, indicating which nitrogen atom attacks which carbonyl group and why one constitutional isomer is favored over the other.

| Reaction Step | Description | Typical Computational Focus |

|---|---|---|

| Initial Reactant Complex | Formation of a complex between this compound and the 1,3-dicarbonyl compound. | Interaction energies and geometry. |

| First Nucleophilic Attack | The terminal hydrazine nitrogen attacks a carbonyl carbon. | Transition state geometry and activation energy. |

| First Dehydration | Elimination of a water molecule to form a hydrazone. | Energy barrier for water elimination. |

| Intramolecular Cyclization | The second hydrazine nitrogen attacks the remaining carbonyl group. | Ring strain and activation energy of the cyclization step. |

| Second Dehydration | Elimination of a second water molecule to form the pyrazole ring. | Energy barrier and thermodynamic stability of the final product. |

Energy Profiles and Transition State Analysis of Key Transformations

A critical aspect of computational investigation is the generation of a detailed energy profile for the reaction pathway. This profile maps the potential energy of the system as it progresses from reactants to products, highlighting the energies of all intermediates and transition states.

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate between two intermediates. Its structure and energy are crucial for determining the rate of a reaction step. Computational methods are used to locate and characterize these transition states. For the synthesis of a pyrazole derivative from this compound, each step (nucleophilic attack, cyclization, dehydration) will have a corresponding transition state.

Analysis of the transition state geometry provides insights into the bonding changes occurring during that step. For example, in the initial nucleophilic attack, the transition state will show the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen double bond of the carbonyl group.

Energy Profiles:

Below is a representative energy profile for a hypothetical reaction of this compound to form a pyrazole derivative, illustrating the concepts discussed.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + 1,3-Dicarbonyl | 0.0 |

| TS1 | Transition state for the first nucleophilic attack | +15.2 |

| Intermediate 1 | Tetrahedral intermediate after nucleophilic attack | -5.8 |

| TS2 | Transition state for the first dehydration | +12.5 |

| Intermediate 2 | Hydrazone intermediate | -10.3 |

| TS3 | Transition state for intramolecular cyclization | +18.7 |

| Intermediate 3 | Cyclic intermediate | -8.1 |

| TS4 | Transition state for the second dehydration | +14.0 |

| Products | Pyrazole derivative + 2 H₂O | -25.6 |

Note: The values in Table 2 are illustrative and represent typical energy changes for such a reaction. Actual values would be determined through specific quantum chemical calculations for the exact reactants.

These computational investigations provide a molecular-level understanding of the reaction, guiding experimental chemists in selecting appropriate substrates, catalysts, and reaction conditions to achieve the desired synthetic outcomes with high efficiency and selectivity.

Analytical Chemistry Applications and Methodologies

Role of Hydrazone Derivatives in Spectrophotometric Determination

Hydrazone derivatives are a significant class of organic compounds extensively used as analytical reagents. dergipark.org.tr They are typically synthesized through the condensation reaction of a hydrazine (B178648) or hydrazide with an aldehyde or ketone. researchgate.net In the context of 2-hydrazinyl-N-methylacetamide, its hydrazinyl group can react with various carbonyl compounds to produce hydrazone ligands. These ligands are adept at forming stable, colored complexes with a wide array of metal ions, making them ideal for spectrophotometric analysis. researchgate.net UV-Visible spectrophotometry is a widely used technique for this purpose because it is cost-effective, straightforward, and highly sensitive for determining metal concentrations at micro levels. researchgate.net

Hydrazone derivatives derived from hydrazinyl acetamide (B32628) serve as effective chelating agents for numerous metal ions. researchgate.net The presence of an azomethine group (-C=N-) and other heteroatoms like oxygen and nitrogen allows these ligands to form stable, colored coordination complexes with transition metals. dergipark.org.trresearchgate.net This complex formation leads to a distinct change in the electronic spectrum of the solution, which can be measured by a spectrophotometer. The intensity of the color is directly proportional to the concentration of the metal ion, forming the basis of quantitative analysis.

Hydrazones have been successfully employed for the spectrophotometric determination of a multitude of metal ions, including but not limited to Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), Iron (Fe(II)), Vanadium (V), and Zinc (Zn(II)). researchgate.net The reaction conditions, such as pH and solvent, are optimized to ensure the formation of a specific, stable complex, thereby enhancing the selectivity and sensitivity of the method. For instance, a study on 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide, a structurally related hydrazone, detailed its synthesis and characterization of its complexes with Co(II) and Ni(II), demonstrating the utility of the hydrazinyl acetamide framework in coordination chemistry. scispace.comresearchgate.net

The table below summarizes the application of various hydrazone derivatives in the spectrophotometric detection of metal ions, showcasing the typical conditions and resulting complex colors.

| Hydrazone Reagent Example | Target Metal Ion | pH Range | Color of Complex | λmax (nm) |

| Salicylaldehyde Acetoacetic Acid Hydrazone (SAAH) | Molybdenum (VI) | Acidic | Yellow | 470 |

| 2,6-Diacetylpyridine bis(4-phenylsemicarbazone) | Cobalt (II) | 9.5 - 10.5 | Yellow | 410 |

| Benzaldehyde-2-Benzoyl-Hydrazone | Copper (II) | 6.5 | Greenish-Yellow | 385 |

| 2-Hydroxy-1-Naphthaldehyde-p-Hydroxy Benzoic Hydrazone | Uranium (VI) | 5.5 | Orange-Red | 420 |

This table is illustrative of the general applications of hydrazone derivatives in spectrophotometry, based on findings from multiple studies. researchgate.netresearchgate.net

The utility of hydrazone derivatives in spectrophotometry is not limited to metal cations. These versatile reagents are also employed for the determination of various anions and organic molecules. dergipark.org.tr The interaction between the hydrazone ligand and the target analyte can induce a color change, which is then measured spectrophotometrically. For example, hydrazones have been developed for the detection of anions like cyanide and fluoride. dergipark.org.tr

Furthermore, they are used in the analysis of organic compounds such as glucose and different carbonyl compounds in biological and pharmaceutical samples. dergipark.org.tr The underlying principle remains the same: a specific interaction between the hydrazone and the target molecule leads to a measurable change in the absorption spectrum.

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone of analytical chemistry, and methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for the separation and identification of compounds.

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of N-methylacetamide and related compounds. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com N-methylacetamide can be effectively separated using a C18 or a Newcrom R1 column. sielc.com

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, which provides additional structural information for peak identification. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Typical HPLC Conditions for N-methylacetamide Separation sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (for UV) or formic acid (for MS) |

| Mode | Reverse Phase (RP) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Quantitative analysis, impurity isolation, pharmacokinetic studies |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, molecules like this compound, which contain polar functional groups with active hydrogens (-NH, -NH2), are often non-volatile and can interact undesirably with the GC column. jfda-online.com This can lead to poor peak shape (tailing) or even complete loss of the analyte signal. jfda-online.com

To overcome these challenges, chemical derivatization is employed. This process involves converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives. jfda-online.comresearchgate.net For hydrazinyl and amide groups, common derivatization techniques include silylation and acylation. researchgate.net

Silylation: This is a widely used method where an active hydrogen is replaced by a silyl (B83357) group, most commonly trimethylsilyl (B98337) (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. researchgate.net

Acylation: This technique introduces an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with amines and alcohols to form fluoroacyl derivatives, which are highly volatile and detectable. jfda-online.com

After derivatization, the analyte can be readily analyzed by GC-MS, which provides both retention time data for quantification and a mass spectrum for definitive structural identification.

Common Derivatization Reagents for GC-MS Analysis jfda-online.comresearchgate.net

| Reagent Class | Example Reagent | Target Functional Groups | Benefits |

|---|---|---|---|

| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH, -SH, -COOH | Increases volatility and thermal stability; produces characteristic mass spectra. |

| Acylating Agents | TFAA (Trifluoroacetic Anhydride) | -OH, -NH, Thiols | Creates highly volatile derivatives; enhances detectability. |

| Alkylating Agents | Trimethylanilinium hydroxide (B78521) (TMAH) | Carboxylic acids, Amines | Used for "flash alkylation" in the GC injection port. |

Development of Chemosensors Based on Hydrazinyl Linkages

The hydrazone linkage (-C=N-NH-) is a versatile platform for the design of chemosensors, which are molecules that signal the presence of a specific chemical species. researchgate.net Hydrazone-based sensors are widely developed for detecting metal ions and anions through colorimetric (visual color change) or fluorescent signaling mechanisms. researchgate.net

The design of these sensors typically involves combining the hydrazone group with a fluorophore or a chromophore. The interaction of the target analyte with the hydrazone moiety modulates the photophysical properties of the molecule. researchgate.net For instance, the binding of a metal ion can inhibit processes like Photoinduced Electron Transfer (PET) or E/Z isomerization, which normally quench fluorescence. This inhibition results in a "turn-on" fluorescent response, where a significant increase in emission intensity is observed upon analyte detection. researchgate.net

Hydrazone-based chemosensors have been successfully developed for a range of analytes. For example, various sensors have been designed for the highly selective detection of Cu2+ ions. researchgate.net In a different application, a BODIPY-substituted hydrazine was engineered as a fluorescent probe for formaldehyde (B43269). The reaction between the hydrazine and formaldehyde generates a hydrazone product, leading to a dramatic (over 900-fold) increase in fluorescence. acs.org This highlights the adaptability of the hydrazinyl group as a reactive site in chemosensor design for detecting not only ions but also important organic molecules. acs.org

Examples of Hydrazone-Based Chemosensors

| Sensor Type | Target Analyte | Signaling Mechanism |

|---|---|---|

| Coumarin-Hydrazone Conjugate | Copper (Cu2+) | Fluorescence quenching via PET mechanism. researchgate.net |

| BODIPY-Hydrazine | Formaldehyde | Fluorescence "turn-on" upon reaction to form a hydrazone. acs.org |

Role As a Chemical Building Block in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures and Scaffolds

The dual functionality of 2-hydrazinyl-N-methylacetamide enables its use in constructing sophisticated molecular frameworks. The nucleophilic hydrazinyl group is a key reactive center for forming new carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental to many important chemical structures.

Construction of Heterocyclic Systems with Potential for Further Elaboration

The hydrazinyl group is a well-established precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. By reacting with appropriate bifunctional electrophiles, this compound can be used to construct various five- and six-membered heterocycles.

Synthesis of N-Acylhydrazone Derivatives with Diverse Substituents

One of the most direct and widely utilized reactions of this compound is its condensation with aldehydes and ketones to form N-acylhydrazones (NAHs). nih.govnih.gov This reaction is typically performed under mild acidic catalysis and proceeds with high efficiency to form a stable C=N double bond. researchgate.netresearchgate.net The resulting N-acylhydrazone linkage is a privileged structural motif in medicinal chemistry, known for its chemical stability and its ability to participate in hydrogen bonding as both a donor and acceptor. mdpi.com

This synthetic versatility allows for the creation of large libraries of N-acylhydrazone derivatives by varying the aldehyde or ketone reactant. The substituents on the carbonyl component can be systematically altered to modulate the biological activity, pharmacokinetic properties, and target specificity of the final compound. nih.govmdpi.com

| Reactant 1 (Hydrazide) | Reactant 2 (Carbonyl Compound) | Resulting N-Acylhydrazone Structure | Potential Application Area |

|---|---|---|---|

| This compound | Benzaldehyde | N-methyl-2-(2-benzylidenehydrazinyl)acetamide | Antimicrobial, Anticancer |

| This compound | 4-Hydroxybenzaldehyde | 2-(2-(4-hydroxybenzylidene)hydrazinyl)-N-methylacetamide | Antioxidant, Anti-inflammatory |

| This compound | Indole-3-carboxaldehyde | 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-methylacetamide | Antiviral, Anticancer |

| This compound | Acetone | N-methyl-2-(2-isopropylidenehydrazinyl)acetamide | Chemical Intermediate |

Applications in Nucleic Acid Chemistry and Modified Oligomers

Chemical modifications to oligonucleotides are critical for their use as therapeutic agents, such as in antisense and siRNA applications. Modifications to the sugar-phosphate backbone, particularly at the 2'-position of the ribose sugar, are a key strategy to enhance their drug-like properties.

Enhancement of Nuclease Resistance and Binding Affinity in Nucleic Acids

A primary challenge for therapeutic oligonucleotides is their rapid degradation by nucleases in biological systems. nih.gov Chemical modifications at the 2'-position of the ribose are a proven strategy to overcome this limitation. biosearchtech.com The introduction of sterically bulky groups, such as the 2'-O-methoxyethyl (MOE) or the 2'-O-N-methylacetamide (2'-O-NMA) modification, physically hinders the approach of nuclease enzymes, thereby increasing the oligonucleotide's half-life in vivo. biosyn.combiosearchtech.comnih.gov

Furthermore, these 2'-O-modifications lock the ribose sugar into an A-form (C3'-endo) conformation, which is the preferred geometry for RNA duplexes. nih.govbiosearchtech.com This pre-organization of the sugar conformation enhances the binding affinity (measured by the melting temperature, Tm) of the modified oligonucleotide for its complementary RNA target. biosearchtech.comoup.com The increased affinity allows for more potent target engagement, potentially enabling the use of lower therapeutic doses. biosyn.com

| Property | Unmodified RNA | 2'-O-Modified RNA (e.g., 2'-O-MOE, 2'-O-NMA) | Reason for Change |

|---|---|---|---|

| Nuclease Resistance | Low | High | Steric hindrance at the 2'-position blocks enzymatic degradation. nih.govbiosearchtech.com |

| Binding Affinity (Tm) | Baseline | Increased | Ribose is locked in a favorable A-form (C3'-endo) conformation. biosearchtech.comoup.com |

| In Vivo Half-Life | Short | Prolonged | Enhanced resistance to nuclease degradation. biosyn.com |

| Therapeutic Potency | Baseline | Increased | Improved stability and higher target binding affinity. biosyn.com |

Potential in Polymer and Materials Chemistry

The functional groups within this compound suggest its potential as a monomer or cross-linking agent in the development of advanced polymers and materials. The hydrazide functional group is particularly useful for creating functional polymers through post-polymerization modification. nih.govrsc.org

Specifically, the reaction between hydrazides and aldehydes to form acylhydrazone bonds is a form of dynamic covalent chemistry. skku.eduacs.org This means the bond can form and break reversibly under certain conditions, such as changes in pH. researchgate.net This property is highly desirable for creating "smart" materials like self-healing polymers, hydrogels, and adaptable polymer networks. researchgate.netnih.gov Polymers containing hydrazide functionalities can be synthesized and subsequently reacted with various aldehydes to introduce specific functionalities or to cross-link the polymer chains. nih.govrsc.org The resulting polyacylhydrazone materials can exhibit stimuli-responsive behavior, where their structure and properties change in response to environmental cues. nih.govresearchgate.net This opens up potential applications in areas such as controlled drug delivery, tissue engineering, and adaptive coatings.

Therefore, it is not possible to provide an article that adheres to the specified outline focusing on "this compound" in these particular contexts. The requested sections on the synthesis of N-vinyl-N-methylacetamide from this precursor and its role in polymer backbones cannot be addressed with factual, scientifically validated information.

It is important to ensure that all scientific content is accurate and based on established research. In this case, the foundational premise of the requested article is not supported by the current body of scientific knowledge.

Future Research Directions and Unexplored Avenues for 2 Hydrazinyl N Methylacetamide

Development of Novel Green Synthetic Routes to the Chemical Compound